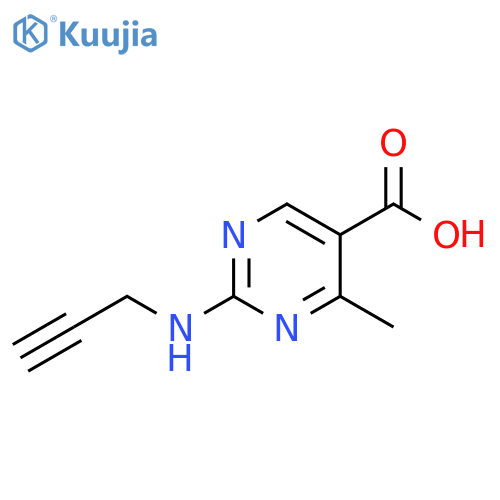Cas no 1553391-58-4 (4-methyl-2-(prop-2-yn-1-yl)aminopyrimidine-5-carboxylic acid)

4-methyl-2-(prop-2-yn-1-yl)aminopyrimidine-5-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 4-methyl-2-(prop-2-yn-1-ylamino)pyrimidine-5-carboxylic acid
- 5-Pyrimidinecarboxylic acid, 4-methyl-2-(2-propyn-1-ylamino)-
- 4-methyl-2-(prop-2-yn-1-yl)aminopyrimidine-5-carboxylic acid
-
- インチ: 1S/C9H9N3O2/c1-3-4-10-9-11-5-7(8(13)14)6(2)12-9/h1,5H,4H2,2H3,(H,13,14)(H,10,11,12)
- InChIKey: GGXCGKYQJXOLDT-UHFFFAOYSA-N
- ほほえんだ: C1(NCC#C)=NC=C(C(O)=O)C(C)=N1
4-methyl-2-(prop-2-yn-1-yl)aminopyrimidine-5-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM439337-1g |
4-methyl-2-(prop-2-yn-1-ylamino)pyrimidine-5-carboxylic acid |
1553391-58-4 | 95%+ | 1g |
$1137 | 2023-02-02 | |
| Enamine | EN300-1166857-5.0g |
4-methyl-2-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid |
1553391-58-4 | 95% | 5g |
$2981.0 | 2023-06-08 | |
| Aaron | AR01DWC0-250mg |
4-methyl-2-(prop-2-yn-1-ylamino)pyrimidine-5-carboxylic acid |
1553391-58-4 | 95% | 250mg |
$725.00 | 2025-02-09 | |
| Aaron | AR01DWC0-50mg |
4-methyl-2-(prop-2-yn-1-ylamino)pyrimidine-5-carboxylic acid |
1553391-58-4 | 95% | 50mg |
$353.00 | 2025-02-09 | |
| Enamine | EN300-1166857-0.1g |
4-methyl-2-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid |
1553391-58-4 | 95% | 0.1g |
$355.0 | 2023-06-08 | |
| Enamine | EN300-1166857-10.0g |
4-methyl-2-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid |
1553391-58-4 | 95% | 10g |
$4421.0 | 2023-06-08 | |
| 1PlusChem | 1P01DW3O-1g |
4-methyl-2-(prop-2-yn-1-ylamino)pyrimidine-5-carboxylic acid |
1553391-58-4 | 95% | 1g |
$1334.00 | 2024-06-20 | |
| 1PlusChem | 1P01DW3O-10g |
4-methyl-2-(prop-2-yn-1-ylamino)pyrimidine-5-carboxylic acid |
1553391-58-4 | 95% | 10g |
$5527.00 | 2023-12-21 | |
| Aaron | AR01DWC0-100mg |
4-methyl-2-(prop-2-yn-1-ylamino)pyrimidine-5-carboxylic acid |
1553391-58-4 | 95% | 100mg |
$514.00 | 2025-02-09 | |
| Enamine | EN300-1166857-50mg |
4-methyl-2-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid |
1553391-58-4 | 95.0% | 50mg |
$238.0 | 2023-10-03 |
4-methyl-2-(prop-2-yn-1-yl)aminopyrimidine-5-carboxylic acid 関連文献
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
3. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
4-methyl-2-(prop-2-yn-1-yl)aminopyrimidine-5-carboxylic acidに関する追加情報
4-Methyl-2-(Propargylamino)Pyrimidine-5-Carboxylic Acid: A Comprehensive Overview
4-Methyl-2-(propargylamino)pyrimidine-5-carboxylic acid, also known by its CAS number 1553391-58-4, is a compound of significant interest in the field of organic chemistry and drug discovery. This molecule belongs to the class of pyrimidine derivatives, which are well-known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound features a pyrimidine ring substituted with a methyl group at position 4, a propargylamino group at position 2, and a carboxylic acid moiety at position 5. These functional groups contribute to its unique chemical properties and potential biological functions.
The synthesis of 4-methyl-2-(propargylamino)pyrimidine-5-carboxylic acid involves a series of well-established organic reactions. The starting material is typically a pyrimidine derivative, which undergoes nucleophilic substitution or coupling reactions to introduce the methyl and propargylamino groups. The carboxylic acid group is often introduced via hydrolysis of an appropriate protecting group or through direct synthesis methods. Recent advancements in catalytic asymmetric synthesis have enabled the production of enantiomerically pure versions of this compound, which are valuable for pharmacological studies.
One of the most promising applications of 4-methyl-2-(propargylamino)pyrimidine-5-carboxylic acid lies in its potential as a lead compound for drug development. Pyrimidine derivatives are known to exhibit various biological activities, including antitumor, antiviral, and antibacterial effects. Recent studies have shown that this compound demonstrates significant activity against certain cancer cell lines, suggesting its potential as an anticancer agent. Additionally, its ability to modulate key enzymes involved in cellular signaling pathways makes it a candidate for the treatment of inflammatory diseases.
The structural versatility of 4-methyl-pyrimidine derivatives allows for extensive modification to optimize their pharmacokinetic properties. For instance, the introduction of lipophilic groups can enhance absorption and bioavailability, while the addition of hydrophilic moieties can improve solubility and distribution. These modifications are critical for translating laboratory findings into clinically relevant drugs.
In terms of mechanistic studies, researchers have employed advanced techniques such as X-ray crystallography and molecular docking to elucidate the binding modes of 4-methyl-pyrimidine derivatives with their target proteins. These studies provide insights into the molecular basis of their biological activities and guide further optimization efforts. For example, computational modeling has revealed that the propargylamino group plays a crucial role in stabilizing interactions with the active site of certain kinases.
The environmental impact and sustainability aspects of synthesizing 4-methyl-pyrimidine derivatives have also come under scrutiny in recent years. Green chemistry principles are being increasingly applied to develop eco-friendly synthetic routes that minimize waste and reduce energy consumption. This shift reflects a broader trend toward sustainable practices in pharmaceutical research.
In conclusion, 4-methyl-pyrimidine derivatives, particularly CAS 1553391-58-4, represent a promising class of compounds with diverse applications in drug discovery and development. Their unique chemical structure and versatile functional groups make them valuable tools for exploring novel therapeutic strategies. As research continues to uncover their full potential, these compounds are expected to play an increasingly important role in advancing modern medicine.
1553391-58-4 (4-methyl-2-(prop-2-yn-1-yl)aminopyrimidine-5-carboxylic acid) 関連製品
- 2229425-31-2(3-(3-amino-1,2-oxazol-5-yl)-2-bromo-6-methoxyphenol)
- 161513-47-9((S)-N-Boc-2,3-epoxypropylamine)
- 391861-28-2(1-Piperidinecarboxamide, N-benzoyl-N-phenyl-)
- 1214372-74-3(2,5-Di(pyridin-4-yl)nicotinonitrile)
- 1058232-25-9(1-(2-fluorobenzoyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine)
- 1019559-79-5(N-(thiophen-3-ylmethyl)pyridin-3-amine)
- 2227817-70-9((2S)-4-(3-bromo-5-fluorophenyl)butan-2-ol)
- 1564786-23-7(2,2-difluoro-3-hydroxy-3-(1,3-thiazol-2-yl)propanoic acid)
- 1423029-62-2(2-(3-chlorophenyl)methoxyethan-1-amine hydrochloride)
- 2031259-41-1(Methyl 2-(piperidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride)